tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate
Description
tert-Butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate is a chiral carbamate derivative featuring a cyclopentyl scaffold with a hydroxymethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the adjacent nitrogen. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol (CAS: 884006-56-8) . The compound is commonly utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of small-molecule therapeutics targeting enzymes or receptors. Its stereochemistry ((1R,3R)-configuration) and polar hydroxymethyl group make it a versatile building block for further functionalization, such as nucleophilic substitutions or coupling reactions .
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBOERLWPQMCJ-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127665 | |
| Record name | Carbamic acid, [(1R,3R)-3-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862700-39-8 | |
| Record name | Carbamic acid, [(1R,3R)-3-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862700-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [(1R,3R)-3-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl ester, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Chemical Reactions Analysis
tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biological processes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (1R,3R)-configuration in the target compound contrasts with (1R,3S)-isomers (e.g., CAS 347185-68-6), leading to divergent interactions in chiral environments .
- Functional Groups: Replacement of hydroxymethyl with bromomethyl (CAS 2306254-13-5) introduces halogen-mediated reactivity, while methylamino (CAS 1821739-64-3) enhances nucleophilicity .
- Hydroxy vs. Hydroxymethyl : The hydroxy analog (CAS 225641-84-9) lacks the hydroxymethyl’s terminal CH₂ group, reducing its capacity for elongation reactions .
Physical and Chemical Properties
Thermal Behavior : The target compound decomposes above 200°C, whereas the bromomethyl analog exhibits lower thermal stability (~150°C) due to labile C-Br bonds .
Biological Activity
Tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate is a chemical compound with a unique structural configuration that includes a tert-butyl group, a carbamate functional group, and a cyclopentyl moiety with a hydroxymethyl substituent. Its molecular formula is C11H21NO3, and it has a molecular weight of approximately 215.29 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activity.
The compound's reactivity is primarily attributed to the carbamate functional group, which can undergo hydrolysis to yield amine and carbonic acid derivatives. The hydroxymethyl group also facilitates further chemical modifications such as oxidation and substitution reactions, enhancing its utility in organic synthesis.
The biological mechanism of this compound involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This interaction may influence various biological processes depending on the target pathways involved.
Biological Activity
Research indicates that this compound serves as a building block for the development of biologically active compounds. It is being investigated for its potential therapeutic properties, particularly in drug development contexts .
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have shown that derivatives of carbamate compounds can exhibit significant inhibition of pro-inflammatory cytokines such as TNFα in LPS-stimulated models. Although specific data on this compound is limited, similar compounds have demonstrated IC50 values in the low micromolar range .
- Synthesis Applications : The compound has been utilized in synthesizing more complex molecules due to its unique structure. For instance, it can serve as an intermediate in the synthesis of other pharmacologically active compounds .
Comparative Analysis
The following table summarizes the structural features and potential biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl group; hydroxymethyl substituent | Potential anti-inflammatory properties |
| N-[(1R,3R)-3-amino-4-hydroxycyclopentyl]carbamate | Lacks tert-butyl; includes amino group | Exhibits different pharmacological profiles |
| Tert-butyl N-cyclopentylcarbamate | Cyclopentane without hydroxymethyl | May show varied biological activities |
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of the cyclopentylamine derivative with tert-butyloxycarbonyl (Boc) protecting groups. A common approach uses tert-butyldimethylsilyl (TBDMS) protection for the hydroxymethyl group to prevent side reactions during coupling . For example, this compound derivatives have been synthesized under anhydrous conditions with coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane, achieving yields >85% . Key parameters include temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:Boc-anhydride).
| Synthetic Method | Reagents | Yield | Reference |
|---|---|---|---|
| Boc protection | Boc₂O, DCM | 85–90% | |
| TBDMS protection | TBDMS-Cl, DMF | 75–80% |
Q. How can the purity and stereochemical integrity of this compound be validated?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>99%) . NMR (¹H, ¹³C, and 2D COSY) is critical for verifying the (1R,3R) configuration, particularly the coupling constants of cyclopentyl protons (J = 8–10 Hz for trans-diaxial interactions) . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 228.16) .
Q. What are the stability profiles of this carbamate under varying pH and temperature conditions?
- Methodological Answer : The Boc group is stable in neutral/acidic conditions but hydrolyzes in strong acids (e.g., HCl/dioxane) or bases (e.g., NaOH/MeOH). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in inert atmospheres . For long-term storage, keep at –20°C under argon .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopentyl moiety influence reactivity in downstream functionalization?
- Methodological Answer : The (1R,3R) configuration imposes steric constraints that affect nucleophilic substitution or cross-coupling reactions. For instance, axial hydroxymethyl groups hinder access to the carbamate nitrogen, requiring bulky catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki-Miyaura couplings . Computational modeling (DFT) predicts transition-state energies to rationalize regioselectivity .
Q. What strategies mitigate racemization during Boc deprotection or subsequent reactions?
Q. How can solid-state NMR and X-ray crystallography elucidate intermolecular interactions in crystalline forms?
- Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding networks between the carbamate carbonyl and adjacent hydroxymethyl groups (d = 2.8–3.0 Å), stabilizing the lattice . Solid-state ¹³C NMR detects polymorphic transitions by analyzing carbonyl chemical shifts (δ = 155–160 ppm) .
Q. What computational tools predict the compound’s solubility and partition coefficient (logP)?
- Methodological Answer : Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (predicted ~1.8) and aqueous solubility (0.2–0.5 mg/mL). MD simulations (AMBER force field) model solvation shells, showing preferential hydration of the hydroxymethyl group .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for analogous carbamate syntheses?
- Methodological Answer : Variability arises from purification methods (e.g., column chromatography vs. recrystallization) and starting material quality. For example, reports 85% yield using flash chromatography, while cites 95% purity post-recrystallization. Reproduce results by standardizing Boc-anhydride source (e.g., Sigma-Aldrich) and validating amine precursor enantiopurity via chiral GC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
